2,6-Dimethyl-1H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1H-purine is a heterocyclic aromatic organic compound belonging to the purine family. Purines are vital components in biochemistry, forming the backbone of nucleic acids like DNA and RNA. The compound’s structure consists of a fused pyrimidine-imidazole ring system, with methyl groups attached at the 2 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1H-purine typically involves the alkylation of purine derivatives. One common method starts with the reaction of theophylline (1,3-dimethylxanthine) with methyl iodide in the presence of a base like potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyl-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Purine oxides.
Reduction: Dihydropurine derivatives.
Substitution: Halogenated purines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1H-purine has diverse applications in scientific research:
Biology: The compound is studied for its role in nucleic acid analogs and potential therapeutic agents.
Medicine: Research explores its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1H-purine involves its interaction with specific molecular targets. It can inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP within cells . This inhibition can result in various physiological effects, including bronchodilation and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylxanthine (Theophylline): Shares a similar structure but with different methylation positions.
Caffeine (1,3,7-Trimethylxanthine): Another methylated purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 2,6-Dimethyl-1H-purine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Its distinct properties make it valuable for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C7H8N4 |
---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
2,6-dimethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-4-6-7(9-3-8-6)11-5(2)10-4/h3H,1-2H3,(H,8,9,10,11) |
InChI-Schlüssel |
LCNSRLOKWJJBSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)C)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.